molecular formula C23H24O2 B14311986 1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene CAS No. 114262-85-0

1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene

Cat. No.: B14311986
CAS No.: 114262-85-0
M. Wt: 332.4 g/mol
InChI Key: BJYDJZICVZJUAX-UHFFFAOYSA-N
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Description

1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a central propane chain substituted with phenyl groups and linked through oxymethylene bridges to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene typically involves the following steps:

    Starting Materials: Benzyl chloride and phenylpropane derivatives are commonly used as starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxymethylene bridges.

    Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

    Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxymethylene bridges to methylene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene bridges and phenyl groups allow for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3-Methylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
  • 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene
  • 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]diethylbenzene

Uniqueness

1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of oxymethylene bridges enhances its reactivity and potential for functionalization compared to similar compounds.

Properties

CAS No.

114262-85-0

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

3,3-bis(phenylmethoxy)propylbenzene

InChI

InChI=1S/C23H24O2/c1-4-10-20(11-5-1)16-17-23(24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2

InChI Key

BJYDJZICVZJUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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